9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole
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Overview
Description
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high thermal stability and efficient electroluminescence properties.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.
Biological Applications: Research is being conducted to explore its potential use in biological imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:
Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.
Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.
Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.
Comparison with Similar Compounds
When compared to similar compounds, 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole stands out due to its unique structural and photophysical properties. Some similar compounds include:
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: This compound shares a similar triazine and carbazole framework but differs in its substitution pattern.
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another related compound with a different substitution pattern on the carbazole moiety.
9,9′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): This compound features a bis-carbazole structure with a triazine core.
These compounds exhibit varying degrees of thermal stability, photophysical properties, and electronic characteristics, making this compound a unique and valuable material for various applications.
Properties
Molecular Formula |
C57H38N4 |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |
InChI |
InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |
InChI Key |
MTSZLTRICWZBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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